(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate
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Description
(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C12H7Br2FN2O3 and its molecular weight is 406.005. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis and NMR Studies : The synthesis of imidazo[4,5-d]pyridazine nucleosides involves ribosylation and treatment with boron trichloride, showcasing methods for generating nucleosides that could be related in the context of synthesizing [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate analogs for potential biological applications (Gagnier, Halat, & Otter, 1984).
Synthesis and Preliminary Evaluation of Imaging Agents : The development of pyridaben analogs for myocardial perfusion imaging with PET highlights the synthesis and characterization of complex molecules for diagnostic applications, potentially aligning with the structural manipulation of pyridazinyl compounds (Mou et al., 2012).
Applications in Drug Discovery
Antibacterial Activity : The synthesis and evaluation of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives demonstrate significant antibacterial activity, providing a framework for designing and assessing the biological activities of similarly structured compounds (Asahina et al., 2008).
Photoredox Catalysis for Fluoromethylation : Research into the photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds showcases innovative approaches to modifying organic molecules, which could be applicable to the functionalization of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate for diverse research purposes (Koike & Akita, 2016).
Molecular Docking and Dynamics
- Docking and Molecular Dynamics : Studies on the binding affinity of pyrrolidinone analogs to COX and LOX enzymes, using docking and molecular dynamics calculations, suggest the utility of computational techniques in understanding the interaction of complex molecules with biological targets. This approach could be applied to explore the potential biological interactions of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate (Neophytou et al., 2011).
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCYBRSOBUDNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.